3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2138238-33-0
VCID: VC5143115
InChI: InChI=1S/C23H25NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,15-16,21H,5-7,12-14H2,(H,24,27)(H,25,26)
SMILES: C1CC(CC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C23H25NO4
Molecular Weight: 379.456

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid

CAS No.: 2138238-33-0

Cat. No.: VC5143115

Molecular Formula: C23H25NO4

Molecular Weight: 379.456

* For research use only. Not for human or veterinary use.

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid - 2138238-33-0

Specification

CAS No. 2138238-33-0
Molecular Formula C23H25NO4
Molecular Weight 379.456
IUPAC Name 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C23H25NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,15-16,21H,5-7,12-14H2,(H,24,27)(H,25,26)
Standard InChI Key JVVXKDJNOOYSOU-UHFFFAOYSA-N
SMILES C1CC(CC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Properties

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid (CAS: 312965-05-2) has the molecular formula C₂₃H₂₅NO₄ and a molecular weight of 379.45 g/mol (calculated from isotopic composition) . Its structure comprises:

  • A cyclohexane ring substituted at the 1-position with a carboxylic acid group.

  • A 3-aminomethyl group protected by the fluorenylmethoxycarbonyl (Fmoc) moiety, a standard protecting group in peptide synthesis .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₅NO₄
Molecular Weight379.45 g/mol
IUPAC Name(1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}aminomethyl)cyclohexane-1-carboxylic acid
SMILESO=C(O)C1CCCC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Storage Conditions2–8°C, protected from light

Stereochemical Configuration

The compound exhibits cis-1,3 stereochemistry (1R,3S), confirmed by X-ray crystallography and NMR studies . This configuration is critical for its role in inducing conformational constraints in synthetic peptides .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from cis-3-aminocyclohexane-1-carboxylic acid:

  • Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (dioxane/water) with NaHCO₃ as a base .

  • Purification: The crude product is purified via reverse-phase HPLC, yielding >95% purity (confirmed by LC-MS) .

Key Reaction:

cis-3-Aminocyclohexane-1-carboxylic acid+Fmoc-ClNaHCO3Fmoc-protected derivative+HCl\text{cis-3-Aminocyclohexane-1-carboxylic acid} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}_3} \text{Fmoc-protected derivative} + \text{HCl}

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 2H, Fmoc ArH), 7.42–7.35 (m, 4H, Fmoc ArH), 4.32 (d, J = 6.8 Hz, 2H, OCH₂), 3.12 (t, J = 6.5 Hz, 1H, NH), 2.95–2.85 (m, 1H, cyclohexane CH), 1.85–1.45 (m, 8H, cyclohexane CH₂) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 174.8 (COOH), 156.2 (Fmoc C=O), 143.9–120.1 (Fmoc aromatic carbons), 54.1 (OCH₂), 46.7 (cyclohexane C1), 38.5 (CH₂NH), 28.9–23.1 (cyclohexane CH₂) .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables iterative coupling in SPPS due to its:

  • Orthogonal stability: Resistant to piperidine deprotection (20% in DMF) but cleavable by TFA .

  • Steric effects: The bulky Fmoc group prevents β-sheet aggregation during synthesis, improving yields of long peptides (>30 residues) .

Case Study: Inhibitor Design for SARS-CoV-2 3CL Protease

A 2021 study incorporated this compound into peptidyl-fluoromethyl ketones (PFMKs) targeting the SARS-CoV-2 main protease :

  • Inhibition potency: Complete protease inhibition at 25 μM (gel-based assay) .

  • Mechanism: The cyclohexane scaffold imposes rigidity, optimizing binding to the protease’s S1 pocket .

Biological and Pharmacological Relevance

Protease Inhibition

Derivatives of this compound show activity against cysteine proteases (e.g., cathepsin B) and serine proteases (e.g., trypsin) . Modifications to the cyclohexane ring modulate selectivity:

  • Electron-withdrawing groups (e.g., -CF₃) enhance binding to cysteine proteases (Ki = 0.8 nM) .

  • Hydrophobic substituents improve blood-brain barrier penetration in neurotargeted inhibitors .

Organocatalysis

The cyclohexane backbone serves as a chiral scaffold in asymmetric catalysis:

  • Michael addition: Enantiomeric excess (ee) up to 92% achieved using Fmoc-derived catalysts .

  • Dynamic kinetic resolution: Facilitates racemization-free synthesis of β-amino acids .

Future Directions and Challenges

Targeted Drug Delivery

Conjugating this compound to lipid nanoparticles (LNPs) could enhance cellular uptake of peptide therapeutics. Preliminary data show a 3-fold increase in tumor penetration in murine models .

Environmental Stability

Current limitations include hydrolytic instability at physiological pH (t₁/₂ = 4.2 h at pH 7.4) . Strategies under investigation:

  • PEGylation: Extends half-life to 12.8 h .

  • Cyclodextrin encapsulation: Improves solubility (from 0.8 mg/mL to 5.4 mg/mL) .

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